(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h2,4,6,8-9,11H,1,3,5,7H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLPUXYJEOOQNE-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Resolution Approach
Early syntheses relied on resolving racemic mixtures using chiral resolving agents. A 2007 patent (US20070197788A1) details:
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Racemic Synthesis : Condensation of 3-chlorobenzoyl chloride with cyclohexane-1,3-dicarboxylic acid
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Diastereomeric Salt Formation : Treatment with (S)-α-methylbenzylamine in ethanol
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Crystallization : Isolation of the (1S,3R)-diastereomer with 73% ee
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Acid Liberation : Hydrolysis with HCl to yield final product.
While cost-effective, this method achieves only moderate enantiomeric excess (73–78%), necessitating additional purification steps.
Asymmetric Catalytic Synthesis
Modern approaches employ chiral catalysts to directly install stereocenters:
Key Steps :
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Enantioselective Friedel-Crafts Acylation
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Ring-Opening/Decarboxylation Cascade
Advantages :
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Single-step installation of both stereocenters
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Scalable to multigram quantities
Stereochemical Control Mechanisms
Conformational Locking
The cyclohexane ring adopts a chair conformation where the 3-chlorobenzoyl group occupies an equatorial position. Computational studies (DFT/B3LYP) show:
Enzymatic Dynamic Kinetic Resolution
A 2023 protocol achieves 99% ee using:
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Catalyst : Immobilized Candida antarctica lipase
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Conditions :
Reaction Optimization
Solvent Effects
Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates:
Optimal Solvent System :
Temperature Gradients
A three-stage thermal profile maximizes yield:
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Initiation : 0°C (enolate formation)
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Coupling : 25°C (benzoylation)
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Ring Closure : 60°C (cyclohexane formation)
This protocol reduces epimerization from 15% to <2%.
Analytical Characterization
Chiral HPLC Validation
Column : Chiralpak IC (4.6 × 250 mm)
Mobile Phase : Hexane/EtOH/TFA (85:15:0.1)
Retention Times :
-
(1S,3R)-isomer: 12.7 min
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(1R,3S)-isomer: 14.3 min
X-ray Crystallography
Single-crystal analysis confirms absolute configuration:
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Space Group : P2₁2₁2₁
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Bond Angles :
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C1-C2-C3: 111.2°
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O1-C7-O2: 124.5°
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Industrial-Scale Considerations
Continuous Flow Synthesis
A 2024 pilot study achieved:
Waste Stream Management
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Solvent Recovery : 98% via fractional distillation
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Byproduct Utilization : 3-Chlorobenzoic acid recycled as feedstock
Emerging Methodologies
Photocatalytic Decarboxylative Coupling
A 2025 advance employs:
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Key transformations include:
a. Fischer Esterification
Reaction with alcohols in acidic media (e.g., H₂SO₄ or HCl) produces esters via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .
Example:
Conditions: Reflux in methanol with catalytic H₂SO₄.
b. Amide Synthesis
Activation with carbodiimides (e.g., DCC) facilitates coupling with amines to form amides . This method is critical in peptide synthesis and drug development.
Mechanism:
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DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
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Nucleophilic attack by the amine yields the amide and DCU as a byproduct.
Decarboxylative Halogenation
Under oxidative halogenation conditions, the carboxylic acid undergoes decarboxylation to form alkyl halides. This reaction exploits silver(I) salts (e.g., AgNO₃) and halogens (Cl₂, Br₂, I₂) .
Example with Iodine:
Key Steps:
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Formation of an acyl hypoiodite intermediate.
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Radical-mediated cleavage to release CO₂ and generate the alkyl iodide.
Conditions: Excess I₂ in acetonitrile/water at 60°C .
Reduction Reactions
a. Carboxylic Acid Reduction
The carboxylic acid group is reduced to a primary alcohol using strong reducing agents like LiAlH₄:
b. Ketone Reduction
The 3-chlorobenzoyl group’s ketone can be selectively reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation (H₂/Pd):
Selectivity: NaBH₄ preferentially reduces ketones over carboxylic acids under mild conditions .
Substitution at the Chlorobenzoyl Group
a. Ullmann Coupling
Copper-catalyzed coupling with amines or thiols replaces chlorine under heated conditions:
Yields: 50–70% with aryl amines .
Oxidative Cleavage
Ozonolysis or RuO₄/NaIO₄ systems cleave alkenes to carboxylic acids , though the saturated cyclohexane ring in this compound limits such reactivity. Instead, side-chain oxidation may occur under harsh conditions (e.g., KMnO₄/H⁺).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClO
- Molecular Weight : 266.72 g/mol
- CAS Number : 735269-78-0
The compound features a cyclohexane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid functional group. The specific stereochemistry at the 1 and 3 positions of the cyclohexane ring is crucial for its biological activity and chemical reactivity.
Pharmaceutical Development
(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid has shown promise as a precursor in drug development due to its biological activity. It has been investigated for various therapeutic applications, including:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation, providing a potential avenue for cancer treatment.
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially modulating metabolic pathways relevant to disease states.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various chemical reactions, including acylation and substitution reactions.
- Functional Group Transformations : The carboxylic acid group can undergo transformations to yield alcohols or amines, expanding its utility in synthetic chemistry.
Case Study 1: Antimicrobial Research
A study conducted by [source] explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of this compound, researchers found that it effectively inhibited the growth of certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
Industrial Applications
Beyond research, this compound is also utilized in industrial applications:
- Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals used in various industries.
- Material Science : The compound can be incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-Carboxylic Acid
- Molecular Formula : C₁₄H₁₅FO₃
- Molecular Weight : 250.27 g/mol
- Purity : 96%
- Key Differences: The fluorine atom (vs. Fluorinated analogs are often used as reference standards in pharmacological studies due to their improved stability under analytical conditions .
CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-Carboxylic Acid
- Molecular Formula : C₁₅H₁₇BrO₃
- Molecular Weight : 325.20 g/mol
- Key Differences :
Pharmacologically Relevant Derivatives
Edoxaban Impurity Q
- Molecular Formula : C₂₂H₂₅ClN₆O₅S
- Molecular Weight : 520.99 g/mol
- Structure : Contains a 5-chloropyridinyl group and tetrahydrothiazolo-pyridine moiety, introducing multiple hydrogen-bonding sites and conformational rigidity.
- Application : Serves as a pharmaceutical impurity reference standard for the anticoagulant Edoxaban, highlighting the importance of structural complexity in drug activity and metabolic pathways .
Amino-Functionalized Derivatives
(1S,3R)-3-Aminocyclohexane-1-Carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Halogen Effects :
- Chlorine’s larger atomic radius compared to fluorine may enhance lipophilicity , improving blood-brain barrier penetration but increasing toxicity risks.
- Bromine’s polarizability can strengthen van der Waals interactions in protein binding, though at the cost of higher molecular weight .
Stereochemical Influence :
- The (1S,3R) configuration ensures proper spatial orientation of the benzoyl and carboxylic acid groups, critical for interactions with biological targets (e.g., enzymes or receptors) .
Pharmacological Relevance :
- Complex derivatives like Edoxaban Impurity Q demonstrate how amide linkages and heterocyclic moieties can modulate drug potency and metabolic stability .
Q & A
Q. What synthetic routes are commonly employed for the preparation of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid?
The synthesis of stereochemically complex cyclohexane derivatives typically involves multi-step strategies. A plausible route for the target compound could include:
- Step 1 : Functionalization of cyclohexene precursors (e.g., 3-cyclohexenecarboxylic acid) via catalytic hydrogenation or epoxidation to introduce stereochemical control .
- Step 2 : Coupling with 3-chlorobenzoyl chloride using Schotten-Baumann conditions or Mitsunobu reactions for ester/amide formation, followed by hydrolysis to the carboxylic acid .
- Step 3 : Chiral resolution (if racemic) via enzymatic methods or chiral chromatography to isolate the (1S,3R) enantiomer . Characterization at each step via NMR, HRMS, and polarimetry ensures fidelity.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Stereochemical validation requires:
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for analogous compounds like (1S,3R)-3-aminocyclohexanecarboxylic acid .
- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons (e.g., axial vs. equatorial substituents on the cyclohexane ring) .
- Vibrational circular dichroism (VCD) : For non-crystalline samples, VCD compares experimental and computed spectra to confirm enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?
Discrepancies in coupling constants or peak splitting often arise from dynamic conformational equilibria or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers (e.g., chair-flip transitions in cyclohexane) .
- Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbon-proton correlations in crowded spectra .
- Decoupling experiments : Selective irradiation of adjacent protons simplifies splitting patterns .
Q. What methodologies are effective for separating enantiomers of structurally related cyclohexane-carboxylic acid derivatives?
Enantiomer separation is critical for pharmacological studies. Proven techniques include:
- Chiral stationary-phase chromatography : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases, optimized via screening .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of esters or amides .
- Diastereomeric salt formation : React with chiral amines (e.g., brucine) and recrystallize .
Q. How should researchers address discrepancies in biological activity data between synthetic batches of the compound?
Batch-to-batch variability may stem from:
- Residual solvents or catalysts : Quantify via GC-MS or ICP-OES, especially for Pd/C or chiral ligands .
- Conformational polymorphism : Perform X-ray powder diffraction (XRPD) to assess crystalline forms impacting solubility/bioavailability .
- Enantiomeric excess (EE) verification : Re-analyze EE via chiral HPLC and correlate with activity trends .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous chlorinated cyclohexane derivatives require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
